Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate
Description
Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}propanoate is a synthetic organic compound featuring a hybrid structure combining sulfanyl, amide, and pyrimidine functionalities. The molecule includes a benzylsulfanyl group at position 3, a diaminopyrimidine ring linked via a sulfanylacetamido group at position 2, and a methyl ester terminus. Its synthesis likely involves multi-step procedures similar to those documented for structurally related compounds (e.g., palladium-catalyzed cross-coupling, amidation, and sulfanyl group incorporation) .
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-25-16(24)12(9-26-8-11-5-3-2-4-6-11)20-15(23)10-27-17-21-13(18)7-14(19)22-17/h2-7,12H,8-10H2,1H3,(H,20,23)(H4,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNDVTXUFKIAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate amines with thiourea under controlled conditions.
Cysteine conjugation: The cysteine moiety is introduced through a nucleophilic substitution reaction, where the thiol group of cysteine reacts with the thioacetylated pyrimidine.
Benzylation: The final step involves the benzylation of the sulfur atom using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl S-benzyl-N-{[(4,6-diaminopyrimidin-2-yl)thio]acetyl}cysteinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate exhibit antimicrobial properties. For example, derivatives of 2,4-diaminopyrimidine have shown efficacy against various bacterial strains by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and replication . The incorporation of the benzylsulfanyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antibacterial effectiveness.
Antiviral Potential
The antiviral activity of pyrimidine derivatives has been well-documented. Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit viral replication processes. For instance, studies on 2,4-diamino-5-cyano-6-pyrimidine derivatives have demonstrated significant antiviral activity against various RNA viruses . This suggests that similar modifications could yield potent antiviral agents.
Cancer Therapeutics
The compound's structural features may also lend themselves to cancer treatment applications. Pyrimidine analogs have been investigated for their ability to act as inhibitors of specific kinases involved in cancer cell proliferation. The introduction of sulfanyl groups can enhance selectivity and potency against cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study evaluated various pyrimidine derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that modifications similar to those in this compound significantly enhanced antibacterial activity compared to standard antibiotics .
- Antiviral Activity : Research on related compounds demonstrated that specific structural modifications led to increased potency against influenza virus strains. This highlights the potential for this compound as a lead compound for further antiviral drug development .
- Cancer Cell Inhibition : In vitro studies showed that pyrimidine derivatives with similar structures were effective in inhibiting the growth of various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including indole derivatives, sulfanyl-acetamido propanoates, and pyrimidine-containing analogs. Below is a comparative analysis based on synthesis, physicochemical properties, and functional groups:
Key Observations
Synthetic Yields: Compounds with less steric hindrance (e.g., 14a) exhibit higher yields (48%) compared to bulky analogs like 14b (4%) . The leucine-derived 15 achieved 60% yield, suggesting that non-aromatic side chains improve reaction efficiency .
Functional Group Impact :
- Sulfanyl vs. Indole Cores : The target compound’s pyrimidine ring may enhance hydrogen-bonding or π-stacking interactions compared to indole-based analogs, which are often used in kinase inhibition .
- Benzylsulfanyl vs. Trifluoroacetamido : The benzylsulfanyl group in the target compound could improve lipid solubility relative to the polar trifluoroacetamido groups in 14a and 14b .
Catalytic Systems :
- Palladium catalysis is common for C–S bond formation in related compounds (e.g., 14a , 14b ) . The target compound’s sulfanyl groups may require similar methods.
Physicochemical Properties: Pyrimidine-containing compounds often exhibit higher melting points and crystallinity compared to indole derivatives due to stronger intermolecular interactions . The diaminopyrimidine moiety in the target compound may confer basicity, influencing solubility in acidic buffers.
Research Findings and Limitations
- Pharmacological Gaps: Unlike Montelukast (a sulfanyl-containing drug with clinical data in ), the target compound lacks documented biological studies.
Biological Activity
Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Functional Groups
- Benzylsulfanyl Group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Pyrimidine Derivative : Known for its role in nucleic acid metabolism and as a target for various therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes associated with cancer proliferation. For instance, studies have shown that pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing benzylsulfanyl groups. These compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Properties
Recent investigations into the anticancer potential of similar compounds suggest that this compound may possess cytotoxic effects against various cancer cell lines. The presence of the pyrimidine moiety enhances its ability to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of related pyrimidine derivatives, it was found that these compounds exhibited dose-dependent inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that benzylsulfanyl derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | Inhibition of nucleic acid synthesis |
| Antimicrobial | Bactericidal activity | Disruption of cell membranes |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables. Central composite designs are suitable for response surface modeling to maximize yield or purity . Pair this with real-time spectroscopic monitoring (e.g., in situ FTIR) to track intermediate formation and adjust conditions dynamically.
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and computational structural predictions?
Methodological Answer: Cross-validate experimental data with density functional theory (DFT)-calculated spectroscopic profiles (e.g., NMR chemical shifts, IR vibrational modes). Discrepancies often arise from solvent effects or conformational flexibility in the experimental state. Use implicit solvent models (e.g., PCM) in DFT calculations to improve alignment . If inconsistencies persist, consider X-ray crystallography to unambiguously confirm the solid-state structure .
Q. What are the best practices for characterizing sulfur-containing functional groups in this molecule?
Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to confirm the molecular formula, particularly for sulfanyl (-S-) groups. Use Raman spectroscopy to detect S–S or S–C vibrational modes, which are less solvent-sensitive than IR. For quantitative analysis of thiol/disulfide equilibria, combine HPLC with UV-Vis detection at 260–280 nm, where sulfur moieties exhibit strong absorbance .
Advanced Research Questions
Q. How can computational reaction path search methods improve the understanding of this compound’s reactivity?
Methodological Answer: Apply quantum chemical reaction path sampling (e.g., NEB, QM/MM) to map potential energy surfaces for key reactions, such as sulfanyl group transfer or nucleophilic substitution. Tools like the Artificial Force Induced Reaction (AFIR) method can automate transition-state identification and predict regioselectivity in multi-step syntheses . Validate computational predictions with kinetic isotope effect (KIE) studies or substituent-dependent rate measurements .
Q. What methodologies are suitable for studying the atmospheric degradation pathways of this compound?
Methodological Answer: Simulate oxidative degradation using smog chamber experiments with controlled O, NO, and UV light exposure. Monitor degradation products via GC-MS or HPLC-TOF. Computational tools like the Atmospheric Oxidation Program (AOPWIN) can estimate rate constants for reactions with hydroxyl radicals, aiding in modeling environmental persistence . Correlate lab data with field measurements using passive samplers in relevant ecosystems .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
Methodological Answer: Perform meta-analysis of dose-response curves to identify assay-specific confounding factors (e.g., serum protein binding, pH sensitivity). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics directly, avoiding fluorescence/quenching artifacts. For cell-based assays, standardize membrane permeability adjustments using control compounds with known logP values .
Q. What advanced techniques enable the study of this compound’s interaction with biological targets at atomic resolution?
Methodological Answer: Combine cryo-electron microscopy (cryo-EM) for large complex visualization and solid-state NMR for ligand-binding site dynamics. For transient interactions, employ stopped-flow fluorescence or surface plasmon resonance (SPR) with immobilized target proteins. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations can predict binding modes and residence times .
Methodological Integration Questions
Q. How can interdisciplinary approaches (e.g., computational + experimental) enhance the development of derivatives with improved stability?
Methodological Answer: Use fragment-based drug design (FBDD) guided by DFT-calculated Fukui indices to identify electrophilic/nucleophilic hotspots. Synthesize derivatives with substituents predicted to stabilize reactive sites (e.g., electron-withdrawing groups near sulfanyl linkages). Validate stability via accelerated aging studies (40°C/75% RH) and LC-MS stability-indicating assays .
Q. What strategies are recommended for reconciling conflicting kinetic data in catalytic applications of this compound?
Methodological Answer: Apply microkinetic modeling to deconvolute elementary steps (e.g., adsorption, reaction, desorption) from overall rate data. Use isotopic labeling (e.g., ) to trace sulfur participation in catalytic cycles. In situ XAFS can elucidate oxidation state changes of metal catalysts during reactions .
Q. How can researchers optimize solvent systems for large-scale crystallization without compromising yield?
Methodological Answer: Screen solvents using Hansen solubility parameters to balance dispersion, polarity, and hydrogen-bonding contributions. Implement anti-solvent crystallization with controlled addition rates (e.g., via syringe pumps) to minimize amorphous byproducts. Monitor nucleation in real-time using FBRM (focused beam reflectance measurement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
